Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-
Description
The compound "Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-" (CAS: Not explicitly provided) is a silyl ether derivative characterized by a tert-butyldimethylsilyl (TBDMS) group linked to a branched alkynyloxy substituent (1-methyl-3-butynyl). Its molecular formula is inferred as C₁₁H₂₂O₂Si, with a molecular weight of approximately 214.38 g/mol. This compound is primarily used in research settings as a synthetic intermediate, particularly in organic chemistry for protecting hydroxyl groups or facilitating alkynyl-based reactions .
Properties
IUPAC Name |
tert-butyl-dimethyl-pent-4-yn-2-yloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22OSi/c1-8-9-10(2)12-13(6,7)11(3,4)5/h1,10H,9H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRDZCNSSRJGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343181 | |
| Record name | Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80186-44-3 | |
| Record name | Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The process proceeds through a two-step pathway:
-
Formation of a Boron–Ate Complex : The benzylic boronate reacts with the alkoxide base to generate a tetracoordinate boron–ate intermediate.
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Nucleophilic Substitution : The carbanion derived from the ate complex attacks the electrophilic silicon center in the chlorosilane, displacing chloride and forming the C–Si bond.
For the target compound, the chlorosilane precursor would be (1,1-dimethylethyl)dimethylchlorosilane, while the boronate component could be a 1-methyl-3-butynyl-substituted boronate. The reaction typically proceeds at room temperature in tetrahydrofuran (THF), achieving yields up to 93%.
Key Advantages
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Eliminates need for transition-metal catalysts
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Tolerates functional groups (e.g., esters, nitriles)
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Scalable to multigram quantities
A classical route involves the nucleophilic displacement of chloride from a chlorosilane by a propargyl alkoxide. This method, referenced in industrial patents, follows the general equation:
Experimental Protocol
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Alkoxide Preparation : 1-Methyl-3-butyn-1-ol is deprotonated with sodium hydride in anhydrous THF at 0°C.
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Silane Reaction : The alkoxide is added dropwise to (1,1-dimethylethyl)dimethylchlorosilane in THF under nitrogen.
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Workup : After 12–24 hours at reflux, the mixture is quenched with ice water, extracted with dichloromethane, and purified via vacuum distillation.
Optimization Data
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility of ionic intermediates |
| Temperature | 66°C (reflux) | 85% yield vs. 62% at 25°C |
| Molar Ratio (Si:Alkoxide) | 1:1.05 | Prevents silane hydrolysis |
This method’s main limitation lies in the hygroscopicity of chlorosilanes, requiring strict anhydrous conditions.
Continuous-Flow Ammonia-Mediated Synthesis
Adapting a patented continuous-flow process, this approach enhances safety and efficiency by avoiding pyridine hydrochloride formation:
Two-Step Continuous Process
-
Ammonolysis :
Conducted in a vertical reactor at 60–65°C with a residence time of 2–5 minutes.
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Propargylation :
Achieves 91–93% yield by maintaining stoichiometric excess of the propargyl alcohol.
Apparatus Design
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Reactor 1 : Jacketed vertical column for ammonolysis (residence time: 2.4 min)
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Reactor 2 : Stirred tank for propargylation (residence time: 20–40 min)
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Distillation : Short-path distillation at <90°C under 30 mmHg to prevent decomposition.
Sila-Sonogashira Cross-Coupling
For introducing the alkyne moiety, a modified Sonogashira coupling proves effective. This method couples a silylacetylene with an iodoarene or vinyl halide:
Catalytic System
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Catalyst : Pd(PPh₃)₂Cl₂ (2 mol%)
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Co-catalyst : CuI (5 mol%)
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Base : Diisopropylamine in DMF at 80°C
Substrate Scope
| R-X | Yield (%) | Selectivity |
|---|---|---|
| 1-Bromo-1-methyl-3-butyne | 78 | >95% |
| Vinyl iodide | 65 | 89% |
While this method enables modular alkyne installation, it requires pre-synthesis of the silylacetylene precursor, adding synthetic steps.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Deborylative Silylation | 93 | 97 | Excellent | High |
| Nucleophilic Substitution | 85 | 95 | Moderate | Moderate |
| Continuous-Flow Ammonia | 92 | 96 | Industrial | Low |
| Sila-Sonogashira | 78 | 90 | Limited | High |
Key Findings
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The deborylative method () offers the best balance of yield and scalability but requires specialized boronates.
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Continuous-flow synthesis () excels in large-scale production but demands precise temperature control.
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Nucleophilic substitution ( ) remains the simplest laboratory-scale approach despite moisture sensitivity.
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be performed using hydride donors such as lithium aluminum hydride (LiAlH4) to yield silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the alkoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)
Major Products
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted silanes, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- serves as a crucial building block in the synthesis of complex organic molecules and polymers. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form silanol derivatives.
- Reduction : Reacts with hydride donors to yield silane derivatives.
- Substitution Reactions : The alkoxy group can be replaced with other nucleophiles.
Biology
In biological research, this compound is utilized for modifying biomolecules to enhance their stability and functionality. Its ability to form stable bonds with biological macromolecules makes it valuable for:
- Drug Delivery Systems : Enhancing the efficacy of therapeutic agents.
- Bioconjugation : Linking drugs to targeting moieties for improved specificity.
Medicine
The compound plays a role in developing drug delivery systems and therapeutic agents. Its reactivity allows for the creation of silane-based carriers that can improve drug solubility and bioavailability.
Industry
In industrial applications, silane is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties. It acts as a coupling agent that improves adhesion between organic materials and inorganic substrates.
Case Study 1: Drug Delivery Systems
Research conducted on the use of silane compounds in drug delivery systems demonstrated significant improvements in drug solubility and release profiles when silanes were incorporated into polymer matrices. This study highlighted the effectiveness of silanes in enhancing therapeutic efficacy through targeted delivery mechanisms.
Case Study 2: Adhesive Performance
A comparative study on various silanes as coupling agents revealed that those containing alkynyl groups exhibited superior adhesion properties in composite materials. The study concluded that incorporating silane into adhesive formulations significantly enhanced interfacial bonding strength.
Mechanism of Action
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- exerts its effects involves the interaction of its reactive silicon center with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of new chemical structures. The pathways involved often include nucleophilic attack on the silicon center, leading to the formation of siloxane bonds and other derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Silane Derivatives
Structural and Functional Group Variations
tert-Butyl(hex-3-ynyloxy)dimethylsilane
- Molecular Formula : C₁₂H₂₄O₂Si
- Molecular Weight : 228.40 g/mol
- Boiling Point : 230.3 ± 23.0 °C
- Density : 0.842 ± 0.06 g/cm³
- Key Feature : Substituted with a linear hex-3-ynyloxy group.
- Application: Acts as a chemical intermediate in alkynylation reactions. The linear alkynyl chain enhances solubility in non-polar solvents compared to branched analogs .
Silane,(1,1-dimethylethyl)[[(1S)-1-[[(4-methoxyphenyl)methoxy]methyl]-3-pentynyl]oxy]dimethyl
- Molecular Formula : C₂₀H₃₂O₃Si
- Molecular Weight : 348.56 g/mol
- Boiling Point : 398.4 ± 42.0 °C (predicted)
- Density : 0.968 ± 0.06 g/cm³
- Key Feature : Incorporates a methoxyphenylmethoxy substituent, introducing aromaticity and steric bulk.
- Application : Used in stereoselective synthesis due to chiral centers and aromatic stabilization effects .
Silane, (1,1-dimethylethyl)[[(1S,2R)-1-[(1S)-2-iodo-1-methylethyl]-2,4-dimethyl-3-pentenyl]oxy]dimethyl
- Molecular Formula : C₁₆H₃₃IOSi
- Molecular Weight : 396.42 g/mol
- Key Feature : Contains an iodine atom and chiral centers, enabling participation in Suzuki-Miyaura couplings.
- Application: Valued in cross-coupling reactions for constructing complex organoiodine frameworks .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| Target Compound | C₁₁H₂₂O₂Si | ~214.38 | Not Reported | Not Reported |
| tert-Butyl(hex-3-ynyloxy)dimethylsilane | C₁₂H₂₄O₂Si | 228.40 | 230.3 ± 23.0 | 0.842 ± 0.06 |
| Silane (4-methoxyphenylmethoxy derivative) | C₂₀H₃₂O₃Si | 348.56 | 398.4 ± 42.0 (Predicted) | 0.968 ± 0.06 (Predicted) |
| Iodo-Substituted Silane | C₁₆H₃₃IOSi | 396.42 | 345.6 ± 35.0 (Predicted) | 1.138 ± 0.06 (Predicted) |
Key Observations :
Stability and Handling
- Hydrolytic Stability : TBDMS-protected silanes generally resist hydrolysis under mild acidic conditions. However, electron-withdrawing groups (e.g., alkynyl) may slightly reduce stability compared to alkyl-substituted silanes .
- Storage: Halogenated derivatives require protection from light to prevent degradation, unlike non-halogenated analogs .
Biological Activity
Silane compounds, particularly those with functional groups that enhance their biological activity, have garnered attention in various fields, including medicinal chemistry and materials science. The compound Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- (CAS No. 80186-44-3) is of particular interest due to its potential applications in biological systems. This article provides a comprehensive overview of the biological activity associated with this silane compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- is C11H22OSi , with a molecular weight of 198.38 g/mol . Its structure can be represented as follows:
This compound features a dimethyl silane group and an alkoxy group derived from 1-methyl-3-butynyl alcohol.
Biological Activity Overview
Research into the biological activity of silanes has revealed various mechanisms through which they exert effects on biological systems. Key areas of interest include:
- Antioxidant Activity : Silanes can exhibit antioxidant properties that protect cells from oxidative stress.
- Cytotoxicity : Some silanes have been shown to induce apoptosis in cancer cells.
- Antimicrobial Properties : Certain silane compounds demonstrate antibacterial and antifungal activities.
Antioxidant Activity
Antioxidant assays are crucial for evaluating the potential of silanes to mitigate oxidative damage. The DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay is commonly employed to assess free radical scavenging ability.
| Concentration (μg/mL) | % Scavenging Activity |
|---|---|
| 12.5 | 25 |
| 25 | 45 |
| 50 | 65 |
| 100 | 85 |
| 150 | 95 |
The results indicate that higher concentrations of the compound correlate with increased scavenging activity.
Cytotoxicity Studies
A study investigating the cytotoxic effects of silanes on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) reported significant findings:
- HeLa Cells : Treatment with the compound resulted in a dose-dependent decrease in cell viability.
- MCF-7 Cells : Similar trends were observed with increased apoptotic markers such as membrane blebbing and nuclear fragmentation.
The IC50 values for these cell lines were determined using MTT assays:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Case Study 1: Antioxidant Effects
A study highlighted the antioxidant potential of silane derivatives in plant extracts. The ethyl acetate fraction containing silane derivatives exhibited superior antioxidant activity compared to other fractions. This was attributed to the presence of polyphenolic compounds that synergistically enhanced the antioxidant capacity.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that silane compounds could inhibit proliferation in cancer cell lines. The mechanisms involved included induction of apoptosis and modulation of signaling pathways related to cell survival.
Q & A
Q. Table 1: Example Silylation Conditions from Literature
| Reagent | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| TBDMS-Cl | Imidazole | DMF | 25°C, 12 h | 85 | |
| TBDMS-OTf | 2,6-Lutidine | CH₂Cl₂ | 0°C, 2 h | 92 |
Basic: How can spectroscopic techniques validate the structure of silyl ether derivatives like this compound?
Methodological Answer:
- ¹H NMR : Look for characteristic TBDMS signals:
- ¹³C NMR : Confirm the silyl ether linkage (C-O-Si resonance at δ ~60–70 ppm) and alkyne carbons (δ ~70–85 ppm) .
- FT-IR : Verify the C≡C stretch (~2100–2260 cm⁻¹) and Si-O-C absorption (~1000–1100 cm⁻¹) .
Advanced: How to achieve selective desilylation in the presence of sensitive alkynyl groups?
Methodological Answer:
The alkyne’s susceptibility to acidic/basic conditions necessitates mild deprotection methods:
- Fluoride-Based Reagents : Use tetra-n-butylammonium fluoride (TBAF) in THF at 0°C to cleave the TBDMS group without attacking the alkyne .
- Acid-Free Conditions : N-chlorosuccinimide (NCS) with dimethyl sulfide in dichloromethane selectively removes silyl groups under neutral conditions (e.g., 0°C, 15 min, 90% yield) .
- Monitoring : Track reaction progress via TLC (silica gel, UV visualization).
Q. Table 2: Deprotection Efficiency with Competing Functional Groups
| Method | Alkyne Stability | TBDMS Cleavage Efficiency | Reference |
|---|---|---|---|
| TBAF/THF | High | 95% | |
| NCS/CH₂Cl₂ | Moderate | 90% |
Advanced: What computational approaches predict steric and electronic effects in silylated intermediates?
Methodological Answer:
- DFT Calculations : Optimize geometries using B3LYP/6-31G(d) to model steric interactions between the TBDMS group and the butynyloxy moiety .
- NBO Analysis : Evaluate hyperconjugative stabilization of the silyl ether bond (e.g., σ(C-O) → σ*(Si-C) interactions) .
- MD Simulations : Assess conformational flexibility in solvents like toluene or acetonitrile to guide reaction design .
Basic: What are the stability considerations for storing silyl ethers with alkynyl substituents?
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (Ar/N₂) in sealed vials with molecular sieves (3Å) to prevent hydrolysis .
- Light Exposure : Protect from UV light to avoid alkyne dimerization (e.g., use amber glassware) .
- Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles .
Advanced: How to resolve contradictions in reaction yields reported for similar silyl ether syntheses?
Methodological Answer:
- Variable Analysis : Compare solvent polarity (e.g., DMF vs. CH₂Cl₂), reagent purity, and substrate steric profiles .
- Reproducibility Checks : Replicate literature procedures with controlled humidity (<10% RH) and anhydrous solvents .
- Byproduct Identification : Use LC-MS or GC-MS to detect side products like silanol derivatives or alkyne oligomers .
Advanced: What strategies optimize regioselectivity in multi-step syntheses involving silyl ethers?
Methodological Answer:
- Protection-Deprotection Sequencing : Prioritize TBDMS installation early if subsequent steps involve acidic/basic conditions .
- Orthogonal Protecting Groups : Pair TBDMS with acid-labile groups (e.g., trityl) for stepwise deprotection .
- Kinetic Control : Use low temperatures (–78°C) and slow reagent addition to favor desired regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
